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Introduction

ARL67156, also known as FPL 67156, is a selective, competitive inhibitor of ecto-ATPases,
particularly ectonucleoside triphosphate diphosphohydrolase 1 (NTPDasel or CD39).[1][2][3]
[4][5] By inhibiting the enzymatic degradation of extracellular adenosine triphosphate (ATP) to
adenosine diphosphate (ADP) and adenosine monophosphate (AMP), ARL67156 effectively
increases the local concentration and prolongs the signaling effects of ATP.[1][6][7] This makes
it a valuable tool for studying purinergic signaling pathways in various physiological and
pathological processes.

These application notes provide a summary of dosage and administration information for
ARLG67156 in in vivo studies, with a focus on its application in murine models. It is important to
note that while ARL67156 has been utilized in localized in vivo applications, recent findings
suggest it may have limitations for systemic use due to metabolic instability.[1]

Data Presentation: ARL67156 Dosage Summary

The following table summarizes the reported concentrations and dosages of ARL67156 used
in various experimental settings.
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Concentration/ Administration

Application Species/Model Reference
Dosage Route
) Human and In culture
In Vitro 50-100 uM ] [2][5]
Mouse Cells medium
_ In incubation
In Vitro Rat Platelets 100 uMm ) [4]
medium
] Mouse Colonic )
Ex Vivo 100 pMm Superfusion [7]
Muscles
] Mouse ) o
In Vivo (Local) ) 100 pM in 50 pL Local Injection 2]
(Acupoint)

Note on Systemic Administration: There is a lack of established protocols for the systemic
administration (e.g., intravenous or intraperitoneal) of ARL67156 in animal models. A 2020
study by Schakel et al. suggests that ARL67156 and its derivatives may be unsuitable for in
vivo applications due to metabolic instability.[1] Researchers should exercise caution and
perform thorough pharmacokinetic and toxicity studies before considering systemic
administration.

Signaling Pathway of ARL67156 Action

ARLG67156 primarily targets ectonucleotidases on the cell surface. These enzymes are critical
for regulating the concentration of extracellular nucleotides, which in turn modulate purinergic
receptor signaling. The diagram below illustrates the canonical pathway affected by ARL67156.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.researchgate.net/publication/6233188_Specificity_of_the_ecto-ATPase_inhibitor_ARL_67156_on_human_and_mouse_ectonucleotidases
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7005199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5002237/
https://www.researchgate.net/publication/6233188_Specificity_of_the_ecto-ATPase_inhibitor_ARL_67156_on_human_and_mouse_ectonucleotidases
https://www.benchchem.com/product/b1142884?utm_src=pdf-body
https://www.benchchem.com/product/b1142884?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01294/full
https://www.benchchem.com/product/b1142884?utm_src=pdf-body
https://www.benchchem.com/product/b1142884?utm_src=pdf-body
https://www.benchchem.com/product/b1142884?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

\\ nhibiion Cell Membrane
NTPDasel (CD39)
Product

Ecto-5-Nucleotidase

Hydrolysis - (CD73)
)
Hydrolysis
'/ tracellular Space
ADP
Activation
P2 Receptors
Activation (P2X, P2Y)
ATP
e
Adenosine
Activation Receptors
Hydrolysis by ] I~ Intracellular Space
’w* Adenosine N
Ect 5 NT |—Product AMP
Downstream Signaling

Click to download full resolution via product page
Caption: ARL67156 inhibits NTPDasel, preventing ATP and ADP hydrolysis.

Experimental Protocols
Protocol 1: Preparation of ARL67156 Stock Solution

Materials:
e ARL67156 trisodium salt (Molecular Weight: ~785.06 g/mol , verify with supplier)

» Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
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 Sterile microcentrifuge tubes
e \ortex mixer
Procedure:

o Calculate the required mass of ARL67156 to prepare a stock solution of desired
concentration (e.g., 10 mM).

» Weigh the ARL67156 powder accurately in a sterile microcentrifuge tube.

e Add the calculated volume of sterile water or buffer to the tube.

» Vortex thoroughly until the powder is completely dissolved.

 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

o Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Local In Vivo Administration in a Mouse
Model

This protocol is adapted from a study investigating the effects of ARL67156 on analgesia in
mice.[2]

Materials:

ARL67156 stock solution (e.g., 10 mM)

Sterile saline (0.9% NacCl)

Hamilton syringe or similar microsyringe

Appropriate gauge needles (e.g., 30G)

Anesthetic (if required by the experimental protocol)

Animal restraining device

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1142884?utm_src=pdf-body
https://www.benchchem.com/product/b1142884?utm_src=pdf-body
https://www.benchchem.com/product/b1142884?utm_src=pdf-body
https://www.researchgate.net/publication/6233188_Specificity_of_the_ecto-ATPase_inhibitor_ARL_67156_on_human_and_mouse_ectonucleotidases
https://www.benchchem.com/product/b1142884?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Procedure:
e Preparation of Injection Solution:
o On the day of the experiment, thaw an aliquot of the ARL67156 stock solution.

o Dilute the stock solution with sterile saline to the final desired concentration (e.g., 100 uM).
For example, to prepare 1 mL of 100 uM solution from a 10 mM stock, add 10 pL of the
stock to 990 L of sterile saline.

o Keep the injection solution on ice.
e Animal Preparation:
o Acclimatize the animals to the experimental environment.
o If necessary, anesthetize the mouse according to your approved animal protocol.
o Securely restrain the animal to ensure accurate injection.

* Injection Procedure:

[e]

Identify the target site for local injection (e.g., specific acupoint, muscle belly, or
subcutaneous space).

o Draw the desired volume of the ARL67156 injection solution (e.g., 50 pL) into the
microsyringe.

o Carefully insert the needle into the target tissue at the appropriate depth.

o Slowly inject the solution over a defined period.

[¢]

Withdraw the needle gently.
o Post-Injection Monitoring:
o Monitor the animal for any signs of distress or adverse reactions at the injection site.

o Proceed with the experimental measurements at the predetermined time points.
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Experimental Workflow for Local Administration
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Caption: Workflow for local in vivo administration of ARL67156.

Important Considerations

o Metabolic Stability: As highlighted, the suitability of ARL67156 for systemic in vivo studies is
guestionable due to its metabolic instability.[1] Researchers planning such studies should
consider this limitation and may need to explore more stable analogs or delivery systems.

» Specificity: While ARL67156 is a potent inhibitor of NTPDasel, it can also inhibit NTPDase3
and NPP1, though it is a weak inhibitor of NTPDase2, NTPDase8, NPP3, and ecto-5'-
nucleotidase.[2][3][5] The cellular context and the expression profile of these
ectonucleotidases should be considered when interpreting results.

o Controls: Appropriate vehicle controls should be included in all experiments.

e Animal Welfare: All animal procedures must be performed in accordance with institutional
and national guidelines for the ethical use of animals in research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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